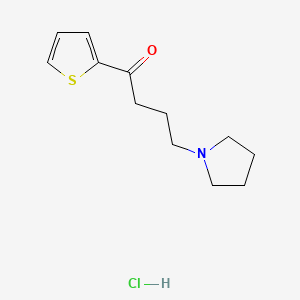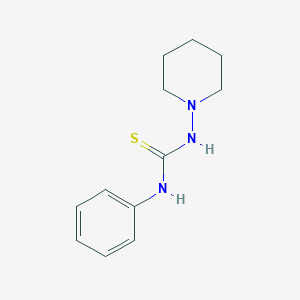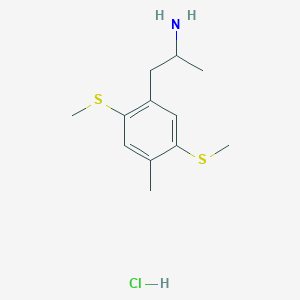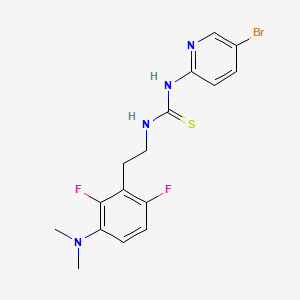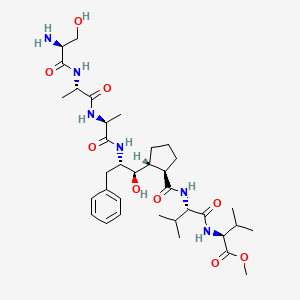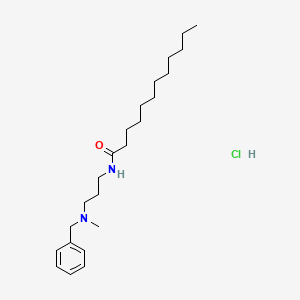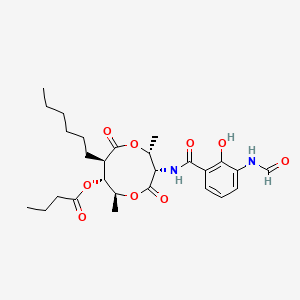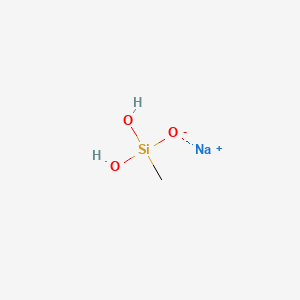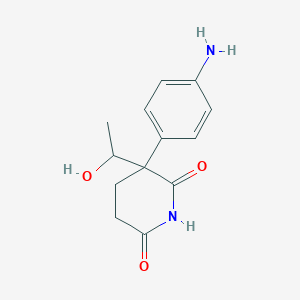
3-(4-Aminophenyl)-3-(1-hydroxyethyl)piperidine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Aminophenyl)-3-(1-hydroxyethyl)piperidine-2,6-dione is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Aminophenyl)-3-(1-hydroxyethyl)piperidine-2,6-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring can be formed through cyclization reactions.
Introduction of the Aminophenyl Group: The 4-aminophenyl group can be introduced via nucleophilic substitution reactions.
Hydroxyethyl Group Addition: The hydroxyethyl group can be added through alkylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of catalysts, high-throughput reactors, and continuous flow processes.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, forming ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups in the piperidine ring, potentially forming alcohols.
Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are typical for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of 3-(4-Aminophenyl)-3-(1-hydroxyethyl)piperidine-2,6-dione involves its interaction with specific molecular targets. These might include enzymes, receptors, or ion channels. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.
類似化合物との比較
Similar Compounds
3-(4-Aminophenyl)-3-(1-hydroxyethyl)piperidine-2,6-dione: Unique due to its specific substitution pattern on the piperidine ring.
4-Aminophenylpiperidine-2,6-dione: Lacks the hydroxyethyl group, which may alter its biological activity.
3-(4-Methylphenyl)-3-(1-hydroxyethyl)piperidine-2,6-dione: Substitution with a methyl group instead of an amino group, affecting its reactivity and applications.
Uniqueness
The presence of both the aminophenyl and hydroxyethyl groups in this compound confers unique chemical properties and potential biological activities, distinguishing it from other piperidine derivatives.
特性
CAS番号 |
92137-87-6 |
|---|---|
分子式 |
C13H16N2O3 |
分子量 |
248.28 g/mol |
IUPAC名 |
3-(4-aminophenyl)-3-(1-hydroxyethyl)piperidine-2,6-dione |
InChI |
InChI=1S/C13H16N2O3/c1-8(16)13(7-6-11(17)15-12(13)18)9-2-4-10(14)5-3-9/h2-5,8,16H,6-7,14H2,1H3,(H,15,17,18) |
InChIキー |
KTPHSRMGDZXXDY-UHFFFAOYSA-N |
正規SMILES |
CC(C1(CCC(=O)NC1=O)C2=CC=C(C=C2)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



